(3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone
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Overview
Description
(3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
The synthesis of (3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Scientific Research Applications
(3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the application, but typically involve binding to active sites and altering the function of the target molecule.
Comparison with Similar Compounds
Similar compounds include other substituted thiophenes and aryl ketones. What sets (3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(p-tolyl)methanone apart is its unique combination of functional groups, which confer specific chemical properties and reactivity patterns .
Properties
IUPAC Name |
[3-amino-5-(2,6-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S2/c1-16-8-12-20(13-9-16)24(30)25-22(28)26(34(31,32)21-14-10-17(2)11-15-21)27(33-25)29-23-18(3)6-5-7-19(23)4/h5-15,29H,28H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZLHSORLPVOHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=CC=C3C)C)S(=O)(=O)C4=CC=C(C=C4)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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